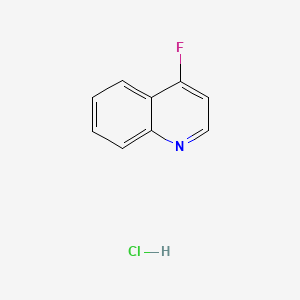

4-Fluoroquinoline hydrochloride

Description

Properties

IUPAC Name |

4-fluoroquinoline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FN.ClH/c10-8-5-6-11-9-4-2-1-3-7(8)9;/h1-6H;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRUOXWRXPDTOPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=N2)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60718816 | |

| Record name | 4-Fluoroquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60718816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1245643-64-4 | |

| Record name | 4-Fluoroquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60718816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoroquinoline hydrochloride typically involves the fluorination of quinoline derivatives. One common method is the reaction of 4-chloroquinoline with potassium fluoride in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO). This reaction can be enhanced using microwave irradiation to achieve higher yields .

Industrial Production Methods

Industrial production of this compound often employs large-scale fluorination processes. These processes may involve the use of specialized fluorinating agents and controlled reaction conditions to ensure high purity and yield. The scalability of these methods allows for the efficient production of the compound for various applications .

Chemical Reactions Analysis

Types of Reactions

4-Fluoroquinoline hydrochloride undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The fluorine atom in the quinoline ring can be displaced by nucleophiles, leading to the formation of various substituted quinoline derivatives.

Cyclization Reactions: The compound can participate in cyclization reactions to form polycyclic structures with enhanced biological activity.

Cross-Coupling Reactions: These reactions involve the formation of carbon-carbon bonds, allowing for the synthesis of complex quinoline derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like DMSO or dimethylformamide (DMF) are commonly used.

Cyclization Reactions: Catalysts such as palladium or copper salts are often employed under mild heating conditions.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions using reagents like aryl halides and organometallic compounds are typical.

Major Products Formed

The major products formed from these reactions include various substituted quinoline derivatives, polycyclic compounds, and complex quinoline-based structures with potential biological and pharmaceutical applications .

Scientific Research Applications

Overview

4-Fluoroquinoline hydrochloride exhibits potent antimicrobial activity against a wide range of bacteria, including both Gram-positive and Gram-negative strains. Its mechanism primarily involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial replication.

Case Studies

- Treatment of Bacterial Infections : A study highlighted the efficacy of fluoroquinolones in treating infections caused by Escherichia coli. The research demonstrated that patients who had been prescribed fluoroquinolones showed a significant increase in resistance to these antibiotics over time, suggesting the need for careful prescription practices to mitigate resistance development .

- Veterinary Applications : In veterinary medicine, fluoroquinolones are utilized for treating systemic infections in animals. Their lipid solubility allows them to penetrate difficult tissues effectively, making them suitable for deep-seated infections .

Data Table: Antimicrobial Efficacy

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 0.5 - 2 µg/mL | |

| Staphylococcus aureus | 1 - 4 µg/mL | |

| Pseudomonas aeruginosa | 0.25 - 1 µg/mL |

Overview

This compound has also been explored for its antiviral properties, particularly in the treatment of viral infections such as HIV.

Case Studies

- HIV Treatment : Elvitegravir, a quinolin-4-one derivative, was developed to inhibit HIV integrase, thus preventing the integration of viral DNA into host cells. This drug represents a significant advancement in HIV therapy and showcases the potential of quinoline derivatives in antiviral applications .

Data Table: Antiviral Efficacy

| Virus | Mechanism of Action | Reference |

|---|---|---|

| HIV | Inhibition of integrase | |

| Hepatitis B | Potential inhibition of viral replication |

Overview

Research indicates that this compound derivatives may possess anticancer properties by targeting various cellular mechanisms involved in tumor growth.

Case Studies

- Inhibition of Cancer Cell Growth : Fluoroquinolinones have been shown to inhibit topoisomerase II and histone deacetylase, leading to apoptosis and cell cycle arrest in cancer cells. For instance, a study found that certain derivatives exhibited significant antiproliferative effects against multiple cancer cell lines by disrupting tubulin polymerization .

Data Table: Anticancer Activity

Mechanism of Action

The mechanism of action of 4-Fluoroquinoline hydrochloride involves the inhibition of bacterial enzymes DNA gyrase and topoisomerase IV. By stabilizing the enzyme-DNA complex, the compound prevents the replication of bacterial DNA, leading to cell death . This unique mechanism makes it effective against a wide range of bacterial infections .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorinated Quinoline Derivatives

4-Fluoroquinoline Sulfate (CAS 1291487-30-3)

- Molecular Formula: C₉H₈FNO₄S

- Molecular Weight : 245.23 g/mol

- Key Differences :

- The sulfate salt vs. hydrochloride alters solubility and crystallinity. Sulfate salts often exhibit higher thermal stability, while hydrochlorides are more common in pharmaceutical formulations due to better bioavailability.

- Applications: Both salts are used as intermediates in organic synthesis, but the hydrochloride form is preferred in drug development for its compatibility with biological systems .

Lomefloxacin-d5 Hydrochloride

- Structure: A deuterated fluoroquinolone antibiotic with a fluorine at the 6-position and a piperazinyl group.

- Key Differences: Pharmacological Role: Lomefloxacin targets bacterial DNA gyrase, whereas 4-fluoroquinoline hydrochloride lacks the carboxylic acid and piperazine moieties required for antibiotic activity. Substituent Effects: The 4-fluoro substituent in this compound may enhance metabolic stability compared to the 6-fluoro position in lomefloxacin .

Halogen-Substituted Aromatic Hydrochlorides

2-Chloro-4-fluoroaniline Hydrochloride

- Synthesis : Prepared via acid hydrolysis of 4-fluoroarylnitrone with thionyl chloride (38.5% yield).

- Key Differences: Structural Simplicity: The aniline core lacks the quinoline ring’s aromatic nitrogen, reducing π-π stacking interactions and altering reactivity in cross-coupling reactions. Applications: Primarily a synthetic intermediate, unlike this compound, which has broader utility in medicinal chemistry .

6-Chloro-4-hydrazino-2-methylquinoline Hydrochloride

- Molecular Formula : C₁₀H₁₂Cl₂N₃

- Key Differences: Functional Groups: The hydrazino group enables nucleophilic reactions (e.g., with ketones), while the methyl group increases steric hindrance. Bioactivity: Hydrazine derivatives are explored as antitubercular agents, whereas this compound may serve as a building block for kinase inhibitors .

Non-Quinoline Fluorinated Hydrochlorides

4-Fluoro-4-piperidinecarboxylic Acid Hydrochloride

- Molecular Formula: C₆H₁₁ClFNO₂

- Key Differences: Ring System: The piperidine ring confers conformational rigidity, contrasting with quinoline’s planar structure. Applications: Used in peptide mimetics, whereas this compound is more suited for heterocyclic drug scaffolds .

4-Fluoro-1H-isoindoline Hydrochloride

- Structure : A bicyclic isoindoline derivative.

- Key Differences: Electronic Effects: The isoindoline system has different electron distribution, affecting binding affinity in receptor-targeted compounds. Solubility: Reduced aromaticity compared to quinoline may lower hydrophobicity .

Comparative Data Table

Research Findings and Implications

- Fluorine Position Matters: The 4-fluoro substituent in quinoline derivatives enhances metabolic stability compared to 6-fluoro analogs, as seen in fluoroquinolones .

- Salt Form Influences Bioavailability : Hydrochloride salts generally offer better solubility in biological systems than sulfates, critical for drug formulation .

- Hydrazine Functionalization: The addition of hydrazine groups (e.g., in 6-chloro-4-hydrazinoquinoline HCl) introduces reactivity useful for synthesizing Schiff bases or hydrazones, expanding medicinal chemistry applications .

Biological Activity

4-Fluoroquinoline hydrochloride is a synthetic compound belonging to the fluoroquinolone class of antibiotics. This article examines its biological activity, including mechanisms of action, pharmacokinetics, therapeutic applications, and associated adverse effects.

Target Enzymes

this compound primarily targets bacterial enzymes DNA gyrase and topoisomerase IV, which are essential for DNA replication in bacteria. By inhibiting these enzymes, the compound disrupts DNA synthesis, leading to bacterial cell death.

Mode of Action

The compound forms a ternary complex with DNA and the target enzymes, effectively blocking the progression of the replication fork. This inhibition prevents bacteria from dividing and growing, thus exhibiting bactericidal activity against a broad spectrum of gram-positive and gram-negative bacteria .

Pharmacokinetics

Fluoroquinolones, including this compound, are characterized by their excellent tissue penetration and broad-spectrum antibacterial activity. They exhibit favorable pharmacokinetic properties such as oral bioavailability, distribution in body tissues, and renal excretion .

Antibacterial Activity

This compound has demonstrated significant antibacterial activity. It is effective against various bacterial strains, including those resistant to other antibiotic classes. Its efficacy is attributed to its ability to inhibit DNA replication processes critical for bacterial survival .

Other Therapeutic Applications

Emerging studies suggest potential applications beyond antibacterial activity:

- Antitumor Activity : Some fluoroquinolones have shown promise in inhibiting tumor cell proliferation by targeting topoisomerases involved in DNA replication .

- Antiviral Properties : Research indicates that fluoroquinolones may possess antiviral effects by interfering with viral replication mechanisms .

Case Study: Fluoroquinolone-Associated Adverse Effects

A notable case study highlighted severe adverse effects associated with fluoroquinolone use, including peripheral neuropathy and cognitive impairments. The patient experienced debilitating symptoms following treatment with ciprofloxacin (a related fluoroquinolone), emphasizing the importance of recognizing fluoroquinolone-associated disability (FQAD) as a potential complication. This case underscores the need for awareness among healthcare providers regarding the long-term effects of fluoroquinolone therapy .

Research Findings on Efficacy

A study compared the minimum inhibitory concentrations (MICs) of this compound against various bacterial strains. Results indicated that it exhibited potent antibacterial activity at lower concentrations compared to other fluoroquinolones, demonstrating its effectiveness in treating resistant infections .

Adverse Effects

Fluoroquinolones are associated with several adverse effects, which can range from mild to severe:

- Common Side Effects : Nausea, diarrhea, headache.

- Severe Adverse Events : Tendon rupture (especially Achilles tendon), neuropathies, phototoxicity, and potential for QT prolongation .

- Long-term Complications : Reports indicate that FQAD can lead to chronic symptoms affecting daily living activities .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 4-fluoroquinoline hydrochloride, and how are they experimentally determined?

- Methodology : Physicochemical characterization includes measuring melting point (via differential scanning calorimetry), solubility (in solvents like water, ethanol, or DMSO using gravimetric methods), and stability (via thermogravimetric analysis). Spectroscopic techniques such as H/C NMR and FT-IR are used to confirm molecular structure and functional groups. For example, the fluorine atom in this compound can be identified via F NMR .

- Data : Molecular formula (CHFN·HCl), molecular weight (183.63 g/mol), and CAS number (394-70-7) are critical identifiers .

Q. How is this compound synthesized, and what solvents/reaction conditions optimize yield?

- Methodology : A common route involves fluorination of quinoline derivatives using agents like Selectfluor™ or KF in polar aprotic solvents (e.g., DMF or acetonitrile) under inert atmosphere. Post-synthesis, the product is precipitated by acidification (e.g., HCl gas in diethyl ether) and purified via recrystallization (e.g., ethanol/water mixtures). Yield optimization requires controlling temperature (40–60°C) and reaction time (12–24 hours) .

- Critical Parameters : Purity (>95%) is verified by HPLC with UV detection at 254 nm, using a C18 column and mobile phase (e.g., acetonitrile:water 70:30 v/v) .

Q. What analytical methods are recommended for assessing purity and stability of this compound?

- Methodology :

- Purity : Reverse-phase HPLC with UV/Vis detection (method validated per ICH guidelines) .

- Stability : Accelerated stability studies (40°C/75% RH for 6 months) with periodic sampling. Degradation products are monitored via LC-MS .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

- Methodology : Cross-validate results using orthogonal assays (e.g., enzyme inhibition vs. cell-based assays). For instance, discrepancies in IC values may arise from differences in assay buffer pH or cell line viability protocols. Meta-analysis of literature data (e.g., using PRISMA guidelines) can identify confounding variables like solvent choice (DMSO vs. saline) or storage conditions .

- Case Study : If one study reports antimicrobial activity (MIC = 2 µg/mL) and another shows no effect, verify bacterial strain specificity and compound solubility in culture media .

Q. What strategies mitigate challenges in solubility for in vitro/in vivo studies of this compound?

- Methodology :

- Co-solvents : Use cyclodextrins (e.g., HP-β-CD) or surfactants (e.g., Tween-80) to enhance aqueous solubility.

- Salt Forms : Compare hydrochloride salt with other counterions (e.g., sulfate) for improved pharmacokinetics.

- Nanoparticle Formulation : Encapsulate the compound in PLGA nanoparticles to enhance bioavailability .

Q. How can computational modeling guide the design of derivatives of this compound with enhanced selectivity?

- Methodology :

- Docking Studies : Use AutoDock Vina to predict binding affinities to target proteins (e.g., kinase enzymes).

- QSAR Models : Train models on datasets of fluorinated quinolines to correlate substituent effects (e.g., electron-withdrawing groups) with activity .

Q. What experimental designs are optimal for studying degradation kinetics of this compound under physiological conditions?

- Methodology :

- In vitro Degradation : Incubate the compound in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) at 37°C. Sample at intervals (0, 1, 2, 4, 8 hours) and quantify via HPLC .

- Kinetic Analysis : Fit data to zero-order, first-order, or Higuchi models. For example, if degradation follows first-order kinetics, calculate using .

Data Contradiction Analysis

Q. How to address discrepancies in spectroscopic data (e.g., NMR shifts) between synthesized batches?

- Methodology :

- Batch Comparison : Analyze H NMR spectra for unexpected peaks (e.g., solvent residues or byproducts).

- QC Protocols : Implement strict drying protocols (e.g., vacuum drying at 60°C for 24 hours) to remove residual solvents like DMF, which can cause shifts at δ 2.7–2.9 ppm .

- Resolution : If shifts persist, perform X-ray crystallography to confirm crystal structure and identify polymorphic forms .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.